Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate

Lipophilicity CNS Drug Discovery Blood-Brain Barrier

Synthesizing 4,4-disubstituted piperidine CNS candidates often leads to unwanted side reactions on the free amine, compromising library purity. This Boc-protected intermediate, tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2), provides the exact solution. • Enables selective synthesis: The Boc group prevents non-specific reactions, allowing controlled deprotection and high-yield Grignard additions to the 4-position. • Designed for CNS targets: Enhanced lipophilicity facilitates blood-brain barrier penetration, critical for NK1 receptor and M3 muscarinic SAR studies. • Reliable scale-up: Supplied at ≥95% purity with defined storage conditions, minimizing batch-to-batch variability in industrial process chemistry.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 741687-09-2
Cat. No. B3152665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-4-benzylpiperidine-1-carboxylate
CAS741687-09-2
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N
InChIInChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3
InChIKeyXVSKTMVTTGWRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-Amino-4-Benzylpiperidine-1-Carboxylate Chemical Profile


tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2) is a specialized piperidine derivative with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol . This compound is characterized by a piperidine ring featuring a protected amine (via a tert-butyloxycarbonyl, or Boc, group) and a benzyl substituent, rendering it a crucial intermediate in medicinal chemistry and organic synthesis . It is commonly employed as a protected building block for the construction of more complex pharmacologically active molecules, particularly within the 4-aminopiperidine class . The compound is typically available as a research chemical with a purity of ≥95% .

Role Protected amine building block for multi-step synthesis
Key feature Boc group enables selective deprotection control
Use context CNS-targeted research and medicinal chemistry programs

Limitations of Unprotected Analogs


While the 4-amino-4-benzylpiperidine scaffold is a common pharmacophore, simple substitution of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2) with its unprotected analog (e.g., 4-amino-1-benzylpiperidine, CAS 50541-93-0) or other positional isomers (e.g., tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, CAS 221532-96-3) is not feasible without significant downstream consequences . The presence of the Boc protecting group on the piperidine nitrogen is critical for controlling reactivity in multi-step syntheses, as it prevents unwanted side reactions and enables selective deprotection under specific acidic conditions . Furthermore, the precise substitution pattern (amine at the 4-position with a benzyl group also at the 4-position) dictates the three-dimensional conformation of the final molecule, which is essential for target binding in drug discovery programs [1]. Using a different protected analog or an unprotected version would alter the synthetic route, potentially impacting yield, purity, and the biological activity of the resulting compounds.

Protection state mismatch

Unprotected 4-amino-1-benzylpiperidine may cause uncontrolled side reactions and yield loss. The Boc group is critical for synthetic route fidelity.

Positional isomer risk

Isomers such as tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate alter three-dimensional conformation, which may shift target-binding profiles.

Stability divergence

Boc-protected form offers improved storage stability; unprotected analogs may degrade faster, impacting lot-to-lot reproducibility.

Selection Evidence


Enhanced CNS Permeability

The presence of the tert-butyl ester group in tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2) significantly increases its lipophilicity compared to the unprotected 4-amino-1-benzylpiperidine (CAS 50541-93-0), which is a critical property for compounds intended to cross the blood-brain barrier (BBB) in CNS drug discovery . While specific logP or logD values for the target compound were not found in the primary literature, class-level inference from related 4-aminopiperidine derivatives demonstrates that Boc protection is a standard strategy to enhance passive membrane permeability and oral bioavailability [1]. This is a key differentiator for procurement in CNS-targeted programs.

CNS Permeability
Class-level
Higher lipophilicity predicted vs unprotected analog
Supports BBB penetration screening in CNS research
Based on class-level inference; measured logP not available
Lipophilicity CNS Drug Discovery Blood-Brain Barrier

Grignard Reaction Compatibility

The Boc-protected piperidine scaffold of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate is specifically designed for the synthesis of 4-benzyl-4-aminopiperidines via Grignard addition . This method provides a concise and high-yielding route to this important class of compounds, which are known for their biological activity as NK1 receptor antagonists and other targets [1]. In contrast, using an unprotected piperidine analog would lead to undesired side reactions with the Grignard reagent, significantly reducing yield and complicating purification.

Grignard Compat.
Direct comparison
Suitable for one-pot Grignard addition
Essential for high-yield 4-aminopiperidine synthesis
Unprotected analog incompatible with Grignard reagents
Organic Synthesis Grignard Reaction Piperidine Synthesis

Stability & Storage Advantage

tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2) is specified for long-term storage in a cool, dry place and for short-term use with protection from light at 2-8°C . While quantitative stability data comparing it directly to the free amine analog 4-amino-1-benzylpiperidine is not publicly available, it is a well-established principle in organic chemistry that Boc-protected amines exhibit greater stability to air, moisture, and nucleophiles, thus reducing the risk of decomposition during storage and handling compared to their unprotected counterparts. This is a key factor for procurement managers concerned with shelf-life and material integrity.

Storage Stability
Class-level
Boc protection increases stability to air/moisture
Reduced decomposition risk during storage
Store cool, dry, protect from light; 2-8°C short-term
Chemical Stability Storage Handling

High Purity Specification

Commercially available tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2) is consistently specified with a minimum purity of 95% by multiple reputable vendors , and in at least one case, 98% . This established purity benchmark is a critical quantitative parameter for procurement, ensuring that the material meets the rigorous demands of medicinal chemistry and biological assays, where impurities can confound results. In contrast, the unprotected analog or other less common derivatives may not have the same level of vendor-defined purity or availability, introducing uncertainty into research workflows.

Purity Spec
Cross-study comparable
≥95% (98% available)
Ensures reproducible medicinal chemistry results
Vendor-defined specification; unprotected analog less standardized
Purity Vendor Specification Quality Control

Optimal Applications


BBB-Penetrant CNS Therapeutics

The enhanced lipophilicity conferred by the Boc group makes tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS 741687-09-2) a preferred starting material for synthesizing compounds intended for CNS targets, such as the NK1 receptor [1]. Its structure is conducive to crossing the blood-brain barrier, a critical prerequisite for many neurological and psychiatric drug candidates .

4-Benzyl-4-Aminopiperidine Library Synthesis

This compound is uniquely suited for the rapid generation of diverse 4-benzyl-4-aminopiperidine libraries via a one-pot Grignard addition method [1]. This high-yielding, concise synthetic route is a direct application of its specific protection pattern and is not feasible with unprotected analogs .

4-Aminopiperidine Pharmacophore Exploration

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, with known activity against M3 muscarinic receptors and other targets [1]. tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate provides a protected entry point for exploring structure-activity relationships (SAR) within this class, enabling the controlled introduction of diverse functional groups .

Industrial Multi-Step Synthesis Intermediate

Given its defined storage requirements and the availability of a 95-98% purity specification from commercial vendors [1], this compound is a reliable, high-quality intermediate suitable for scale-up and process chemistry. Its stability under recommended conditions reduces the risk of batch-to-batch variability, a key consideration for industrial procurement .

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Lipophilicity / BBB penetration profile
Permeability assay or in silico prediction
4-Benzyl-4-aminopiperidine library synthesis
Boc protection for Grignard compatibility
Synthetic yield and purity
4-Aminopiperidine SAR exploration
Protected scaffold for diverse functionalization
Structure-activity relationship studies
Multi-step synthesis intermediate
Defined purity and storage stability
Batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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